molecular formula C28H23NO6S B2628382 Methyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-phenoxybenzamido)thiophene-3-carboxylate CAS No. 476366-50-4

Methyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-phenoxybenzamido)thiophene-3-carboxylate

Cat. No.: B2628382
CAS No.: 476366-50-4
M. Wt: 501.55
InChI Key: JTTHMNFFYUTQNM-UHFFFAOYSA-N
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Description

Methyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-phenoxybenzamido)thiophene-3-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a benzo[d][1,3]dioxole moiety, a thiophene ring, and a phenoxybenzamido group, which contribute to its diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-phenoxybenzamido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the condensation of catechol with formaldehyde under acidic conditions.

    Synthesis of the thiophene ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the reaction of a ketone with elemental sulfur and a nitrile.

    Coupling reactions: The benzo[d][1,3]dioxole moiety and the thiophene ring are then coupled using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction.

    Amidation: The final step involves the amidation of the thiophene carboxylate with 4-phenoxybenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-phenoxybenzamido)thiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated derivatives and other functionalized aromatic compounds.

Scientific Research Applications

Methyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-phenoxybenzamido)thiophene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-phenoxybenzamido)thiophene-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-phenoxybenzamido)thiophene-3-carboxylate is unique due to its combination of the benzo[d][1,3]dioxole moiety, thiophene ring, and phenoxybenzamido group, which confer distinct chemical and biological properties. This unique structure allows for diverse applications in various fields of research and industry.

Properties

IUPAC Name

methyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(4-phenoxybenzoyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23NO6S/c1-17-24(15-18-8-13-22-23(14-18)34-16-33-22)36-27(25(17)28(31)32-2)29-26(30)19-9-11-21(12-10-19)35-20-6-4-3-5-7-20/h3-14H,15-16H2,1-2H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTTHMNFFYUTQNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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